3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone
Overview
Description
3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the quinoxaline family and exhibits a wide range of biological activities.
Mechanism of Action
The mechanism of action of 3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone is not well understood. However, several studies have suggested that this compound may exert its biological activities through the inhibition of various enzymes and signaling pathways. For instance, it has been reported to inhibit the activity of topoisomerase II, which is an essential enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone has been shown to exert several biochemical and physiological effects. For instance, it has been reported to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, this compound has also been shown to inhibit the growth and proliferation of bacterial and fungal cells by disrupting their cell wall synthesis.
Advantages and Limitations for Lab Experiments
The use of 3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments has several advantages and limitations. One of the main advantages is its broad-spectrum activity against various cancer cell lines, bacteria, and fungi. Moreover, this compound is relatively easy to synthesize and can be obtained in good yield. However, one of the main limitations is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone. One of the main directions is to explore its potential applications in drug discovery and development. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, the development of more efficient synthesis methods and the optimization of its physicochemical properties may also be of interest.
Scientific Research Applications
3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in various fields. It has been reported to exhibit significant anti-tumor activity against several cancer cell lines, including breast cancer, lung cancer, and leukemia. Moreover, this compound has also been shown to possess antibacterial, antifungal, and antiviral activities.
properties
IUPAC Name |
3-[(Z)-2-hydroxy-2-(4-methylphenyl)ethenyl]-1H-quinoxalin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11-6-8-12(9-7-11)16(20)10-15-17(21)19-14-5-3-2-4-13(14)18-15/h2-10,20H,1H3,(H,19,21)/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJJZVMFWIZHGZ-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3NC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/C2=NC3=CC=CC=C3NC2=O)/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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